molecular formula C14H19NO3 B7843008 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid

Cat. No.: B7843008
M. Wt: 249.30 g/mol
InChI Key: YVTXGNXUMNTBDW-UHFFFAOYSA-N
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Description

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with isopropyl groups and an amino group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di(propan-2-yl)aniline and oxalyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane.

    Procedure: Oxalyl chloride is added dropwise to a solution of 2,6-di(propan-2-yl)aniline in dichloromethane at low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of safer solvents and reagents, as well as optimization of reaction conditions, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or nitro groups on the phenyl ring.

Scientific Research Applications

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-hydroxyacetic acid
  • 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-thioacetic acid
  • 2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetamide

Uniqueness

2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxoacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)anilino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-8(2)10-6-5-7-11(9(3)4)12(10)15-13(16)14(17)18/h5-9H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTXGNXUMNTBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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